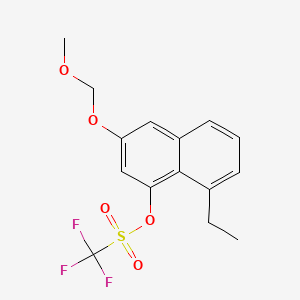![molecular formula C14H7NO3 B13934368 1H-[1]benzofuro[3,2-f]indole-2,3-dione](/img/structure/B13934368.png)
1H-[1]benzofuro[3,2-f]indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1Benzofuro[3,2-f]indole-2,3-dione is a heterocyclic compound with a complex structure that combines elements of benzofuran and indole.
Preparation Methods
The synthesis of 1H-1benzofuro[3,2-f]indole-2,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 5-acetoxymethyl-4-acetylpyrroles with indoles, followed by cyclization using Montmorillonite K10 clay as a catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1H-1Benzofuro[3,2-f]indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
1H-1Benzofuro[3,2-f]indole-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1H-1benzofuro[3,2-f]indole-2,3-dione involves its interaction with specific molecular targets and pathways. For example, it may act as a chemosensor by binding to metal ions, enhancing its absorption peak in the ultraviolet region . Additionally, its structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
1H-1Benzofuro[3,2-f]indole-2,3-dione can be compared with other similar compounds, such as:
1H-Benzofuro[3,2-f]indole: Shares a similar core structure but lacks the dione functionality.
1H-Benzothieno[2,3-f]indole: Contains a sulfur atom in place of the oxygen in the benzofuran ring.
Pyrrolo[3,2-b]carbazole: Another heterocyclic compound with a different ring fusion patternbenzofuro[3,2-f]indole-2,3-dione.
Properties
Molecular Formula |
C14H7NO3 |
|---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
1H-[1]benzofuro[3,2-f]indole-2,3-dione |
InChI |
InChI=1S/C14H7NO3/c16-13-9-5-8-7-3-1-2-4-11(7)18-12(8)6-10(9)15-14(13)17/h1-6H,(H,15,16,17) |
InChI Key |
QTYBUFZPADYYOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C=C3O2)NC(=O)C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


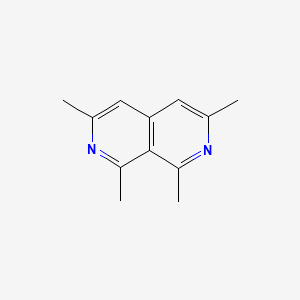
![4-Hydroxy-5-methoxy-3'-(phenylmethoxy)[1,1'-biphenyl]-3-carboxaldehyde](/img/structure/B13934287.png)


![3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B13934302.png)
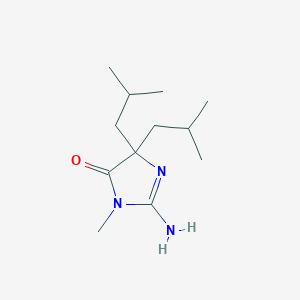
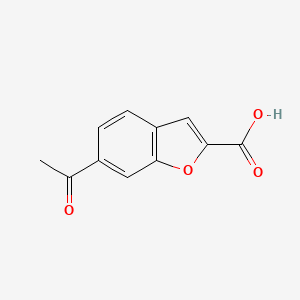
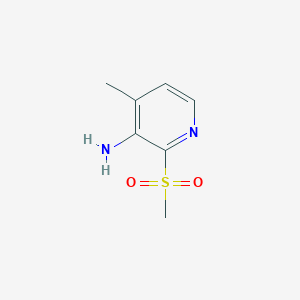
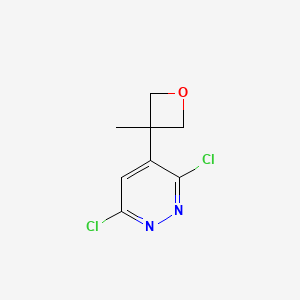
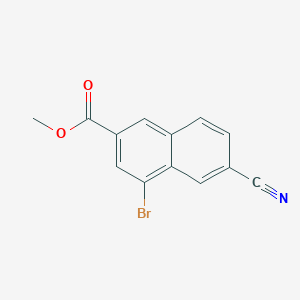
![3,5-Dibromo-2-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13934359.png)
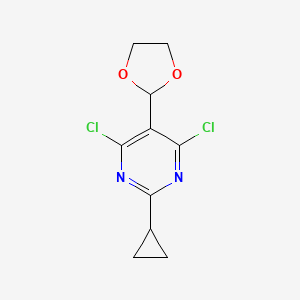
![5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine](/img/structure/B13934365.png)
